High-Affinity GPR35 Agonism: Quantifying Superior Potency Over a Structurally Related Piperazine
1-(2,3-Dimethoxybenzyl)piperazine demonstrates high-affinity, potent agonism at the human GPR35 receptor. In a competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells, it exhibited a Ki of 6 nM [1]. Its functional potency is confirmed by an EC50 of 1.10 nM in a DMR assay and an IC50 of 2 nM for desensitization of zaprinast-induced responses [1]. In stark contrast, a close structural analog, 1-(2,3-dimethoxyphenyl)piperazine, which replaces the benzyl group with a direct phenyl link, shows negligible affinity for this target but instead displays a weak Ki of 1,000 nM for the 5-HT1A receptor, a completely different target class [2].
| Evidence Dimension | Receptor Affinity (GPR35) vs. Off-Target Affinity (5-HT1A) |
|---|---|
| Target Compound Data | Ki = 6 nM (GPR35); EC50 = 1.10 nM; IC50 = 2 nM |
| Comparator Or Baseline | 1-(2,3-Dimethoxyphenyl)piperazine: Ki = 1,000 nM (5-HT1A receptor, rat frontal cortex) |
| Quantified Difference | >150-fold higher affinity for the target receptor (GPR35) compared to the analog's off-target affinity (5-HT1A). |
| Conditions | Competitive binding assay (Nluc-fused human GPR35, CHO-K1 cells); Functional assays (DMR in CHO-K1 and HT-29 cells). Comparator assay: Displacement of [3H]-2-(di-N-propylamino)-8-hydroxytetralin from 5-HT1A sites. |
Why This Matters
This demonstrates a clear target engagement profile for GPR35, enabling specific investigation of this receptor pathway without confounding off-target serotonergic activity, which is a known liability of many other piperazine derivatives.
- [1] BindingDB. BDBM50575549 CHEMBL3306990. Affinity Data for GPR35. View Source
- [2] BindingDB. BDBM50035058 1-(2,3-Dimethoxy-phenyl)-piperazine. Affinity Data for 5-HT1A. View Source
